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Welcome to our technical support center. This resource is designed to help researchers,

scientists, and drug development professionals troubleshoot common issues encountered

during gene expression analysis of small tissue samples.

Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your

experimental workflow.

Issue 1: Low RNA Yield

Question: I've extracted RNA from my small tissue sample, but the yield is consistently low.

What could be the cause, and how can I improve it?

Answer: Low RNA yield from small tissue samples is a frequent challenge. Several factors

could be contributing to this issue. A primary reason for low RNA yield, assuming the RNA is

intact and not degraded, is incomplete homogenization of the tissue.[1] To achieve optimal

RNA isolation, a strong lysis of the cells is crucial.[1] Tissues preserved in RNA stabilization

reagents may be more difficult to homogenize.[1]

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Incomplete Sample Lysis/Homogenization

Ensure thorough disruption and

homogenization of the tissue to release all

RNA. If you still see tissue debris after

homogenization, it represents lost RNA.[1][2]

For difficult tissues, consider cryo-

homogenization or using a bead-beating

system.[2][3]

Insufficient Starting Material

While the sample size is small, ensure you are

using the recommended amount for your

chosen extraction kit.[4] Inaccurate weighing of

small tissues can lead to variability.[1]

Suboptimal Elution from Spin Column

To maximize recovery, increase the elution

buffer volume or perform a second elution.

Incubating the column with nuclease-free

water for 5-10 minutes at room temperature

before centrifugation can also improve yield.[1]

[2]

RNA Loss During Purification

For precipitation-based methods, the RNA

pellet can be very small and easily lost.[5]

Column-based methods are often preferred for

small samples to minimize this risk.

Incorrect Reagent Volumes for Small Samples

When using TRIzol or similar reagents, adjust

the volume proportionally for very small

samples to avoid excessive dilution, which can

hinder effective RNA precipitation.[6]

Issue 2: RNA Degradation

Question: My RNA integrity number (RIN) is low, or my gel electrophoresis shows smeared

bands. How can I prevent RNA degradation?

Answer: RNA is highly susceptible to degradation by RNases, which are ubiquitous.[7][8]

Preventing degradation is critical for accurate gene expression analysis.
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Possible Causes & Solutions:

Possible Cause Recommended Solution

Improper Sample Handling and Storage

Immediately stabilize tissue samples after

collection. Snap-freezing in liquid nitrogen and

storing at -80°C is a common practice.[8][9]

Alternatively, use a commercial RNA

stabilization solution.[3][9] Avoid repeated

freeze-thaw cycles.[7]

RNase Contamination

Maintain a strict RNase-free environment. Use

certified RNase-free consumables,

decontaminate work surfaces and equipment

with RNase-destroying solutions, and change

gloves frequently.[7][10]

Delayed Sample Processing

Process tissue samples as quickly as possible

after collection to minimize the activity of

endogenous RNases.[9] For fresh tissue, apply

a lysis buffer containing RNase inhibitors

immediately after harvesting.[2]

Overly Aggressive Homogenization

Excessive homogenization can generate heat,

leading to RNA degradation.[1] Homogenize in

short bursts with rest periods on ice.[1][2]

Issue 3: Poor RNA Quality from FFPE Samples

Question: I'm working with formalin-fixed paraffin-embedded (FFPE) tissue, and my RNA is

highly fragmented. How can I optimize my extraction protocol?

Answer: Extracting high-quality RNA from FFPE tissue is challenging due to RNA-protein

cross-linking and fragmentation caused by the fixation process.[11] However, optimized

protocols can significantly improve RNA yield and quality.

Experimental Protocol: Optimized RNA Extraction from FFPE Tissue
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Deparaffinization: Begin by removing the paraffin from the tissue sections using xylene or

a non-toxic deparaffinization solution.[12]

Rehydration: Gradually rehydrate the tissue by washing with decreasing concentrations of

ethanol.

Proteinase K Digestion: Digest the tissue with proteinase K to break down proteins and

release nucleic acids. An overnight digestion may be necessary for complete digestion.

[12][13]

Reversal of Cross-linking: A heating step is often included to reverse the formaldehyde-

induced cross-links.[14]

RNA Purification: Proceed with a column-based RNA purification kit specifically designed

for FFPE samples. These kits are optimized to recover fragmented RNA.[13]

DNase Treatment: An on-column DNase digestion is crucial to remove contaminating

genomic DNA.[4]

A study has shown that incorporating a focused ultrasonication step during extraction can

increase total RNA yields from small FFPE samples by 8- to 12-fold compared to protease-

based methods alone.[11]

Frequently Asked Questions (FAQs)
Q1: What is a good RNA Integrity Number (RIN) for gene expression analysis?

A: The acceptable RIN value depends on the downstream application. For highly sensitive

applications like RNA-seq, a RIN value of 7 or higher is generally recommended.[15]

However, for some applications like qPCR with small amplicons, a lower RIN may be

acceptable.[16]
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RIN Value RNA Quality
Suitability for Downstream

Applications

8 - 10 High-quality, intact RNA
Ideal for all applications,

including RNA-seq.[15]

6 - 8 Moderately intact RNA

Generally acceptable for

qPCR and some microarray

studies.[15]

1 - 5 Degraded RNA

May not be suitable for most

gene expression studies,

especially those analyzing the

entire transcript.[15]

Q2: How can I remove genomic DNA contamination from my RNA sample?

A: Genomic DNA contamination can lead to inaccurate results in downstream applications.

The most effective way to remove it is to perform a DNase treatment. Many RNA extraction

kits include an on-column DNase digestion step, which is highly recommended.[4]

Q3: My qPCR results show high variability between technical replicates. What could be the

cause?

A: High variability in qPCR from small tissue samples can be due to several factors,

including low template concentration, which can lead to stochastic effects in the early cycles

of amplification.[17][18] Pipetting errors can also introduce significant variability, especially

when working with small volumes.[18] Using a master mix and ensuring proper mixing can

help minimize this.

Q4: What are the key challenges when working with laser capture microdissected (LCM)

samples?

A: The primary challenge with LCM samples is the extremely limited amount of starting

material, as you are isolating specific cell populations.[19][20] This makes the entire

workflow, from RNA extraction to data analysis, more susceptible to technical variability and

bias. RNA amplification is often necessary, but it's crucial to use a method that maintains the

relative abundance of transcripts.[21]
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Q5: How should I normalize my gene expression data from small, heterogeneous samples?

A: Normalization is a critical step to adjust for technical variability between samples.[22] For

RNA-Seq data from diverse tissues, standard normalization methods that assume similar

expression distributions across all samples may not be appropriate.[22] Methods that

account for differences in library size and RNA composition, such as Trimmed Mean of M-

values (TMM) or DESeq's size factor estimation, are often more robust.[23][24] For qPCR,

using multiple stable reference genes for normalization is recommended.
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Click to download full resolution via product page

Caption: Overview of the experimental workflow for gene expression analysis.
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Caption: A logical approach to troubleshooting failed gene expression experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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